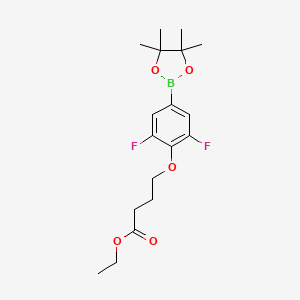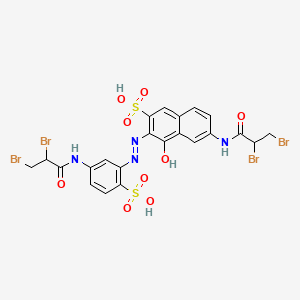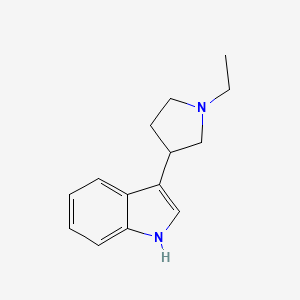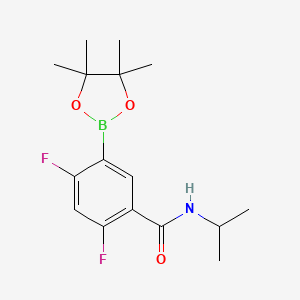
2,4-Difluoro-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with difluoro and dioxaborolan groups. The presence of these functional groups imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 2,4-difluorobenzoic acid with isopropylamine under acidic conditions.
Introduction of the Dioxaborolan Group: The benzamide intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to introduce the dioxaborolan group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The dioxaborolan group is highly reactive in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or alcohols, used in substitution reactions to replace the difluoro groups.
Major Products Formed
Substituted Benzamides: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2,4-Difluoro-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of inhibitors for various enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by binding to the active site of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: Shares the difluoro and dioxaborolan groups but differs in the core structure.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains the dioxaborolan group but lacks the benzamide core.
Uniqueness
2,4-Difluoro-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both difluoro and dioxaborolan groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C16H22BF2NO3 |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
2,4-difluoro-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H22BF2NO3/c1-9(2)20-14(21)10-7-11(13(19)8-12(10)18)17-22-15(3,4)16(5,6)23-17/h7-9H,1-6H3,(H,20,21) |
Clave InChI |
WDXZZYLQZMTKFZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



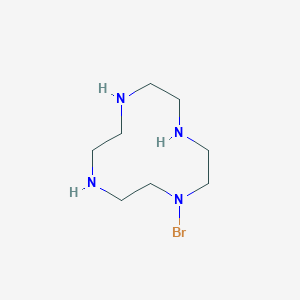
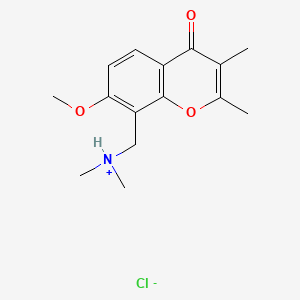
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
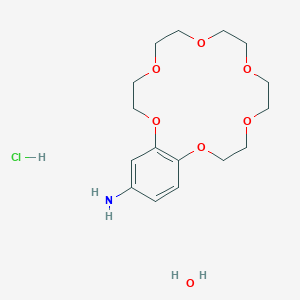

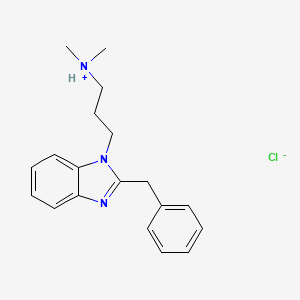
![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
